molecular formula C20H18FN5O2 B2874507 4-(5-fluoropyrimidin-2-yl)-N-[(naphthalen-1-yl)methyl]-3-oxopiperazine-1-carboxamide CAS No. 2310144-52-4

4-(5-fluoropyrimidin-2-yl)-N-[(naphthalen-1-yl)methyl]-3-oxopiperazine-1-carboxamide

Cat. No.: B2874507
CAS No.: 2310144-52-4
M. Wt: 379.395
InChI Key: CRKDEDVFADENIG-UHFFFAOYSA-N
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Description

4-(5-fluoropyrimidin-2-yl)-N-[(naphthalen-1-yl)methyl]-3-oxopiperazine-1-carboxamide is a synthetic organic compound that belongs to the class of piperazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-fluoropyrimidin-2-yl)-N-[(naphthalen-1-yl)methyl]-3-oxopiperazine-1-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrimidine ring: Starting with a fluorinated pyrimidine precursor.

    Naphthalen-1-ylmethyl attachment: Using a suitable naphthalene derivative.

    Piperazine ring formation: Through cyclization reactions.

    Carboxamide formation: Via amide bond formation using carboxylic acid derivatives.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, especially at the naphthalene or piperazine moieties.

    Reduction: Reduction reactions could target the carbonyl group in the carboxamide.

    Substitution: Nucleophilic or electrophilic substitution reactions might occur at the fluoropyrimidine ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Conditions might include the use of strong bases or acids, depending on the nature of the substituent.

Major Products

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

4-(5-fluoropyrimidin-2-yl)-N-[(naphthalen-1-yl)methyl]-3-oxopiperazine-1-carboxamide could have several applications in scientific research:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a ligand in receptor binding studies.

    Medicine: Investigated for its potential therapeutic effects, such as anti-cancer or anti-inflammatory properties.

    Industry: Used in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity. The molecular targets could include kinases, proteases, or G-protein coupled receptors, and the pathways involved might be related to cell signaling, apoptosis, or metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • 4-(5-Fluoropyrimidin-2-yl)-N-(phenylmethyl)-3-oxopiperazine-1-carboxamide
  • 4-(5-Fluoropyrimidin-2-yl)-N-(benzyl)-3-oxopiperazine-1-carboxamide

Uniqueness

Compared to similar compounds, 4-(5-fluoropyrimidin-2-yl)-N-[(naphthalen-1-yl)methyl]-3-oxopiperazine-1-carboxamide might exhibit unique properties due to the presence of the naphthalene moiety, which could enhance its binding affinity or specificity for certain biological targets.

Properties

IUPAC Name

4-(5-fluoropyrimidin-2-yl)-N-(naphthalen-1-ylmethyl)-3-oxopiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN5O2/c21-16-11-22-19(23-12-16)26-9-8-25(13-18(26)27)20(28)24-10-15-6-3-5-14-4-1-2-7-17(14)15/h1-7,11-12H,8-10,13H2,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRKDEDVFADENIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)CN1C(=O)NCC2=CC=CC3=CC=CC=C32)C4=NC=C(C=N4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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